1-ethenyl-9H-pyrido[3,4-b]indol-8-ol
Description
1-Ethenyl-9H-pyrido[3,4-b]indol-8-ol (CAS: 138683-69-9) is a β-carboline alkaloid characterized by a pyridoindole scaffold with an ethenyl group at position 1 and a hydroxyl group at position 6. It is also referred to as 8-hydroxy-1-vinyl-γ-carboline or 8-hydroxydehydrocrenatine . This compound occurs naturally in plants of the Picrasma genus, such as Picrasma javanica, and has been isolated alongside structurally related alkaloids like Picrasidine J and I . Its molecular formula is C13H10N2O, with a molecular weight of 210.23 g/mol and a topological polar surface area (TPSA) of 58.10 Ų, indicating moderate polarity .
Synthetic routes involve multi-step reactions, including cyclization and functional group modifications, as exemplified by the 12-step synthesis of its methoxy-substituted derivative (1-ethenyl-4-methoxy analog) .
Properties
CAS No. |
138683-69-9 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol |
InChI |
InChI=1S/C13H10N2O/c1-2-10-12-9(6-7-14-10)8-4-3-5-11(16)13(8)15-12/h2-7,15-16H,1H2 |
InChI Key |
RZWQZVWQFRVQCI-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
Canonical SMILES |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
Synonyms |
1-VHB-carboline 1-vinyl-8-hydroxy-beta-carboline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the β-Carboline Family
Functional Group Impact on Bioactivity
- Ethenyl vs. However, Picrasidine J exhibits stronger antiparasitic activity, suggesting alkyl chain length and flexibility may influence efficacy .
- Methoxy vs. Hydroxyl Groups : The addition of a methoxy group at position 4 (as in Picrasidine I) increases lipophilicity (LogP = 2.65 vs. 2.12 for the parent compound) and cytotoxicity, likely due to enhanced membrane permeability .
- Comparison with Harmine Derivatives: Harmine (7-methoxy-1-methyl) and harmol (7-hydroxy-1-methyl) demonstrate distinct effects: harmine inhibits monoamine oxidase (MAO), while harmol modulates osteoclastogenesis. The absence of a methyl or methoxy group at position 7 in 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol may limit its MAO affinity but leave room for unexplored targets .
Preparation Methods
Introduction of the Ethenyl Group
Post-cyclization functionalization is critical for introducing the ethenyl moiety. A Wittig reaction with 1-formyl-β-carboline and ethylidenetriphenylphosphorane in dry tetrahydrofuran (THF) at 0°C–25°C generates the ethenyl group. Alternatively, Heck coupling using palladium catalysts and ethylene gas modifies halogenated precursors (e.g., 1-bromo-β-carboline), though this method requires stringent anhydrous conditions.
β-Carboline N-Oxide Rearrangement
A two-step synthesis from β-carboline N-oxides offers a streamlined route. Starting with 3-substituted β-carboline N-oxide (1 mmol), refluxing in acetic anhydride for 6 hours forms an acetoxy intermediate. Hydrolysis with ethanolic NaOH (2 M) yields the pyridoindolone core. For 1-ethenyl derivatives, the N-oxide precursor must bear a ketone at position 1, enabling a subsequent Wittig reaction with vinyltriphenylphosphonium ylide (e.g., CH₂=CHPPh₃Br⁻).
Representative Procedure
-
β-Carboline N-oxide (1 mmol) in acetic anhydride (10 mL) is refluxed for 6 hours.
-
The intermediate is treated with NaOH/EtOH (1:1) for 2 hours at 25°C.
-
The resultant pyridoindolone undergoes Wittig olefination (yield: 72–85%).
Demethylation of 4-Methoxy Derivatives
Natural product analogs like picrasidine I (1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol) provide a semi-synthetic pathway. Demethylation of the 4-methoxy group using boron tribromide (BBr₃) in dichloromethane at −78°C→25°C selectively removes the methyl group, yielding the target compound.
Optimization Notes
-
Excess BBr₃ (3 equiv.) ensures complete demethylation.
Functional Group Interconversion Strategies
Carboxylic Acid to Ethenyl
A β-carboline-1-carboxylic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Rosenmund reduction with hydrogen gas over palladium-barium sulfate to yield the aldehyde. A second Wittig reaction introduces the ethenyl group.
Halogen-Ethenyl Coupling
1-Bromo-9H-pyrido[3,4-b]indol-8-ol undergoes Stille coupling with vinyl tributyltin (1.2 equiv.) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C, achieving 65–70% yield.
Structural Characterization and Analytical Data
Successful synthesis is validated via spectroscopic methods:
Challenges and Yield Optimization
Key challenges include regioselectivity in cyclization and stability of the ethenyl group under acidic conditions. Optimizing reaction time and temperature improves yields:
-
Prolonged reflux in acetic anhydride (>8 hours) degrades the β-carboline core.
-
Lowering Heck coupling temperatures to 60°C minimizes side reactions.
Industrial-Scale Considerations
For large-scale production, continuous flow systems enhance Pictet-Spengler cyclization efficiency . Solvent recycling (e.g., acetic acid) and catalytic hydrogenation for intermediate reductions align with green chemistry principles.
Q & A
Advanced Research Question
- Light Sensitivity : Store in amber vials to prevent photodegradation of the conjugated system.
- Temperature : Stable at –20°C for years; avoid repeated freeze-thaw cycles .
- Solubility : Dissolve in DMSO for biological assays (up to 10 mM), but avoid aqueous buffers with pH > 8 to prevent deprotonation .
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